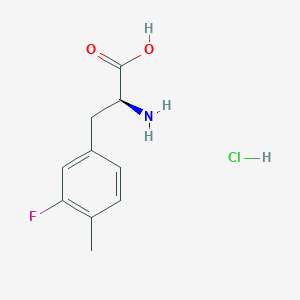
(S)-2-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom and the chiral center adds to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-fluoro-4-methylbenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(S)-2-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid hydrochloride
- (S)-2-Amino-3-(3-fluoro-4-chlorophenyl)propanoic acid hydrochloride
- (S)-2-Amino-3-(3-fluoro-4-bromophenyl)propanoic acid hydrochloride
Uniqueness
(S)-2-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid hydrochloride is unique due to the presence of the methyl group, which influences its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic profile, making it distinct from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H13ClFNO2 |
|---|---|
Molecular Weight |
233.67 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 |
InChI Key |
AXXFQTAOMTYAOZ-FVGYRXGTSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)F.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















